CalFluor 647 Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

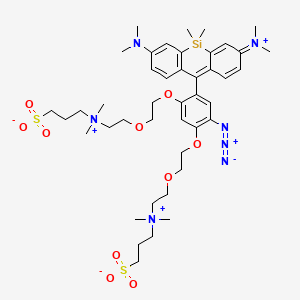

C43H66N7O10S2Si+ |

|---|---|

Molecular Weight |

933.2 g/mol |

IUPAC Name |

3-[2-[2-[4-azido-2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |

InChI |

InChI=1S/C43H66N7O10S2Si/c1-47(2)33-13-15-35-41(29-33)63(9,10)42-30-34(48(3)4)14-16-36(42)43(35)37-31-38(45-46-44)40(60-26-24-58-22-20-50(7,8)18-12-28-62(54,55)56)32-39(37)59-25-23-57-21-19-49(5,6)17-11-27-61(51,52)53/h13-16,29-32H,11-12,17-28H2,1-10H3/q+1 |

InChI Key |

TZTBRZLWLFETQB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

CalFluor 647 Azide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 647 Azide is a state-of-the-art fluorogenic probe designed for the specific and sensitive detection of alkyne-tagged biomolecules. Its unique "turn-on" characteristic, where fluorescence is activated upon reaction, makes it an invaluable tool for a wide range of applications in cellular imaging, proteomics, and genomics. This guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols, and visualizations of its application in common research workflows.

Developed by the Bertozzi group, this compound is part of a palette of fluorogenic probes that are activated by copper-catalyzed or metal-free click chemistry.[1][2] These probes are not fluorescent until they react with alkynes, a feature that significantly reduces background noise and eliminates the need for wash steps, which is particularly advantageous in live-cell and in vivo imaging.[1][2] This far-red fluorescent dye is water-soluble and exhibits high purity, ensuring reproducibility in sensitive labeling experiments.[3]

Physicochemical and Spectroscopic Properties

This compound is a dark red amorphous solid with a molecular weight of 933.24 g/mol and is soluble in water and DMSO. Its high purity of over 95% as determined by HPLC ensures reliable and reproducible results in various experimental settings. The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 933.24 g/mol | |

| Appearance | Dark red amorphous solid | |

| Purity | >95% (HPLC) | |

| Solubility | Water, DMSO | |

| Excitation Maximum (post-click) | 657 nm | |

| Emission Maximum (post-click) | 674 nm | |

| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5 |

Core Mechanism: Fluorogenic Click Chemistry

The central feature of this compound is its application in click chemistry, a bioorthogonal reaction that enables the specific ligation of an azide and an alkyne. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common form of this reaction used with this compound. The fluorogenic nature of this compound stems from a photoinduced electron transfer (PeT) mechanism that quenches its fluorescence in the azide form. Upon reaction with an alkyne to form a stable triazole, the PeT process is disrupted, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the detection of alkyne-labeled biomolecules with high signal-to-noise ratios.

Experimental Protocols

General Protocol for Labeling of Alkyne-Modified Biomolecules

This protocol provides a general guideline for the copper-catalyzed click chemistry labeling of alkyne-modified biomolecules with this compound. Optimization may be required for specific applications.

Materials:

-

Alkyne-modified biomolecule (e.g., DNA, protein)

-

This compound

-

2M Triethylammonium acetate buffer, pH 7.0

-

Dimethyl sulfoxide (DMSO)

-

5 mM Ascorbic Acid Stock solution (freshly prepared)

-

10 mM Copper(II)-TBTA Stock in 55% DMSO

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

Dissolve the alkyne-modified biomolecule in water.

-

Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.

-

Add DMSO and vortex to mix.

-

Add this compound stock solution (10 mM in DMSO) and vortex.

-

Add the required volume of 5 mM Ascorbic Acid Stock solution and vortex briefly.

-

Bubble inert gas through the solution for 30 seconds to degas.

-

Add the required amount of 10 mM Copper(II)-TBTA Stock.

-

Flush the vial with inert gas and cap tightly.

-

Vortex the mixture thoroughly. If precipitation is observed, heat the vial for 3 minutes at 80°C and vortex again.

-

Incubate at room temperature overnight.

-

The labeled conjugate can be purified by methods such as acetone or ethanol precipitation followed by RP-HPLC or PAGE.

Protocol for Metabolic Labeling and Visualization of Glycans in Zebrafish Embryos

This protocol outlines the in vivo labeling of glycans in zebrafish embryos using a metabolic precursor and subsequent detection with this compound. This method allows for the visualization of glycan biosynthesis and localization during development.

Materials:

-

Zebrafish embryos

-

Alkyne-modified sugar precursor (e.g., peracetylated N-azidoacetylgalactosamine, Ac4GalNAz)

-

This compound

-

Click chemistry reaction buffer (containing copper sulfate, a copper ligand like THPTA, and a reducing agent like sodium ascorbate)

-

Mounting medium

Procedure:

-

Metabolic Labeling: Incubate zebrafish embryos in embryo medium containing the alkyne-modified sugar precursor for a desired period to allow for metabolic incorporation into glycans.

-

Fixation (Optional): For fixed-cell imaging, fix the embryos in a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilization (Optional): If targeting intracellular glycans, permeabilize the embryos with a detergent (e.g., Triton X-100).

-

Click Reaction: Incubate the embryos in the click chemistry reaction buffer containing this compound. The reaction is typically performed at room temperature and is complete within 30-60 minutes.

-

Washing: Wash the embryos several times with an appropriate buffer (e.g., PBS) to remove unreacted reagents.

-

Imaging: Mount the embryos and visualize the fluorescently labeled glycans using confocal microscopy.

Protocol for EdU Labeling of Proliferating Cells in Mouse Brain Tissue

This protocol describes the labeling of newly synthesized DNA in proliferating cells within mouse brain tissue using 5-ethynyl-2'-deoxyuridine (EdU) and subsequent detection with this compound.

Materials:

-

Mouse

-

5-ethynyl-2'-deoxyuridine (EdU)

-

This compound

-

Tissue fixation and processing reagents (e.g., paraformaldehyde, sucrose)

-

Cryostat or vibratome for tissue sectioning

-

Click chemistry reaction buffer

-

Mounting medium with DAPI

Procedure:

-

EdU Administration: Administer EdU to the mouse via intraperitoneal (IP) injection. The dosage and timing will depend on the experimental design.

-

Tissue Harvest and Fixation: At the desired time point, perfuse the mouse and harvest the brain. Post-fix the brain in 4% paraformaldehyde.

-

Tissue Sectioning: Prepare brain slices using a cryostat or vibratome.

-

Click Reaction: Incubate the tissue sections in the click chemistry reaction buffer containing this compound.

-

Washing: Wash the sections to remove unreacted reagents.

-

Counterstaining: Counterstain with a nuclear stain like DAPI.

-

Mounting and Imaging: Mount the sections and visualize the EdU-positive (proliferating) cells using fluorescence microscopy. CalFluor 647 allows for robust visualization of EdU-labeled cells in tissue sections with excellent signal-to-noise ratios.

Applications

The unique properties of this compound make it suitable for a wide array of applications in biological research:

-

Cell Proliferation Assays: Detection of EdU incorporation to identify and quantify proliferating cells in vitro and in vivo.

-

Metabolic Labeling: Visualization of the biosynthesis and trafficking of various biomolecules, including glycans, proteins, and lipids, by incorporating alkyne-modified metabolic precursors.

-

Bioconjugation: Labeling of proteins, peptides, and nucleic acids for subsequent detection and analysis.

-

High-Resolution Imaging: Its brightness and photostability are advantageous for super-resolution microscopy techniques.

-

Flow Cytometry: Quantification of labeled cells in a population.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields of life sciences. Its fluorogenic nature, coupled with the specificity of click chemistry, enables highly sensitive and specific detection of biomolecules with minimal background interference. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of this compound in your research endeavors.

References

A Technical Guide to CalFluor 647 Azide: Principles and Applications in Bio-imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of CalFluor 647 Azide, a powerful fluorogenic probe for the detection and visualization of alkyne-tagged biomolecules. We will delve into the core principles of its fluorescence, its photophysical properties, and provide detailed protocols for its application in biological research.

Core Principle: Photoinduced Electron Transfer (PeT)

This compound is a "smart probe," meaning its fluorescence is activated by a specific chemical reaction.[1][2][3] In its native state, the CalFluor 647 fluorophore is quenched by a closely positioned 3-azido-4,6-dialkoxyaryl group.[1] This quenching occurs through a process called photoinduced electron transfer (PeT).[1] Upon excitation, the fluorophore's excited electron is transferred to the electron-deficient azide group, preventing the emission of a photon and rendering the molecule non-fluorescent.

The fluorescence is "turned on" when the azide group reacts with an alkyne-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction". This reaction forms a stable triazole ring, which alters the electronic properties of the quenching group. The PeT process is consequently disrupted, allowing the CalFluor 647 fluorophore to emit a strong fluorescent signal upon excitation. This significant increase in fluorescence upon reaction provides a high signal-to-noise ratio, enabling sensitive detection of target molecules with minimal background from unreacted probes, a significant advantage in no-wash imaging experiments.

Caption: Fluorescence activation of this compound via click chemistry.

Photophysical and Chemical Properties

This compound is a water-soluble, far-red fluorescent dye. Its key properties are summarized in the tables below.

| Chemical Properties | |

| Molecular Formula | C₄₃H₆₆N₇O₁₀S₂Si |

| Molecular Weight | 933.24 g/mol |

| CAS Number | 1798306-01-0 |

| Solubility | Water, DMSO |

| Appearance | Dark red amorphous solid |

| Photophysical Properties | This compound (Before Click Reaction) | CalFluor 647 Triazole (After Click Reaction) |

| Excitation Maximum (λex) | 655 nm | 657 nm |

| Emission Maximum (λem) | 678 nm | 674 nm |

| Quantum Yield (Φfl) | 0.0056 | 0.25 |

| Fluorescence Enhancement | - | 45-fold |

Experimental Protocol: Labeling of Alkyne-Modified Biomolecules in Fixed Cells

This protocol provides a general guideline for the use of this compound to label biomolecules that have been metabolically tagged with an alkyne group (e.g., using EdU for DNA, HPG for proteins, or Ac4GalNAlk for glycans).

Materials:

-

Alkyne-modified cells fixed on coverslips

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium Ascorbate

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Mounting medium

Procedure:

-

Cell Preparation:

-

Culture and treat cells with the desired alkyne-containing metabolic label.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with wash buffer.

-

-

Click Reaction Cocktail Preparation:

-

Prepare stock solutions:

-

This compound: 10 mM in DMSO.

-

CuSO₄: 100 mM in water.

-

THPTA or TBTA: 200 mM in water or DMSO/tBuOH, respectively.

-

Sodium Ascorbate: 300 mM in water (prepare fresh).

-

-

For a 100 µL final reaction volume, mix the components in the following order:

-

84 µL PBS

-

1 µL of 10 mM this compound stock solution (final concentration: 100 µM)

-

10 µL of a pre-mixed solution of 100 mM CuSO₄ and 200 mM THPTA/TBTA (1:2 molar ratio).

-

5 µL of 300 mM Sodium Ascorbate stock solution (final concentration: 15 mM).

-

-

Vortex the solution briefly after adding each component.

-

-

Labeling:

-

Remove the wash buffer from the cells.

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Remove the click reaction cocktail.

-

Wash the cells three times with wash buffer.

-

(Optional) Counterstain with a nuclear stain like DAPI or Hoechst.

-

Wash twice with PBS.

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the far-red spectrum (Excitation: ~650 nm, Emission: ~670 nm).

-

References

CalFluor 647 Azide: A Technical Guide for Advanced Bioimaging and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 647 Azide is a far-red fluorescent probe renowned for its utility in bioorthogonal chemistry, specifically in the realm of "click chemistry."[1][2][3] As a member of the CalFluor family of dyes, it is engineered to be fluorogenic, exhibiting minimal fluorescence until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[3][4] This "turn-on" characteristic is highly advantageous for cellular imaging, as it significantly reduces background fluorescence from unreacted probes, thereby enhancing the signal-to-noise ratio without the need for extensive wash steps. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical and Physical Properties

This compound is a water-soluble, rhodamine-based dye with an azide moiety that allows for its covalent attachment to alkyne-modified biomolecules. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄₃H₆₆N₇O₁₀S₂Si | |

| Molecular Weight | 933.24 g/mol | |

| Appearance | Dark red amorphous solid | |

| Solubility | Water, DMSO, DMF | |

| Storage | Store at -20°C, desiccated and protected from light |

Spectroscopic Properties

The fluorogenic nature of this compound is its most distinguishing feature. The azide form is efficiently quenched, but upon reaction with an alkyne to form a stable triazole, its fluorescence quantum yield increases dramatically.

| Property | This compound | CalFluor 647-Triazole (Post-Click Reaction) | Reference |

| Excitation Maximum (λex) | 655 nm | 657 nm | |

| Emission Maximum (λem) | 678 nm | 674 nm | |

| Quantum Yield (Φ) | 0.0056 | 0.25 | |

| Fluorescence Enhancement | - | ~45-fold | |

| Molar Extinction Coefficient (ε) | Not Reported | Not Reported (See Note 1) | |

| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5 | Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5 |

Note 1: The molar extinction coefficient for this compound and its triazole adduct have not been reported in the reviewed literature. However, for the spectrally similar dye BP Fluor 647 Azide, a molar extinction coefficient of 270,000 cm⁻¹M⁻¹ has been reported. This value may serve as a useful approximation.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is a general guideline for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Copper-stabilizing ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., sodium ascorbate)

-

DMSO or DMF for dissolving the dye

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 200 mM stock solution of the copper ligand in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.

-

Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein.

-

Prepare a premix of CuSO₄ and the ligand in a 1:2 molar ratio. Add this complex to the reaction mixture to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.

-

-

Purification:

-

Remove the excess dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells using a cyclooctyne-activated CalFluor 647. For intracellular targets, a cell-permeable cyclooctyne would be required.

Materials:

-

Cells with azide-modified surface biomolecules

-

CalFluor 647 conjugated to a strained alkyne (e.g., DBCO, BCN)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Seed cells in a glass-bottom dish suitable for imaging and culture them to the desired confluency.

-

If necessary, metabolically label the cells with an azide-containing precursor (e.g., Ac₄ManNAz for glycans) for 24-48 hours.

-

-

Labeling Reaction:

-

Prepare a stock solution of the CalFluor 647-strained alkyne conjugate in DMSO.

-

Dilute the conjugate in pre-warmed complete cell culture medium to a final concentration of 10-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the labeling medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove any unreacted probe.

-

Replace the PBS with a suitable imaging medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.

-

Visualizations

References

CalFluor 647 Azide excitation and emission spectra

CalFluor 647 Azide is a far-red fluorescent probe that plays a pivotal role in bioorthogonal chemistry for the labeling and detection of biomolecules. A key feature of this probe is its fluorogenic nature; it remains non-fluorescent until it participates in a click chemistry reaction with an alkyne-modified molecule.[1][2][3] This property is highly advantageous for researchers as it minimizes background fluorescence from unreacted probes, enabling sensitive detection in complex biological environments, often without the need for wash steps.[4][5]

Developed by the Carolyn Bertozzi group, the CalFluor series of dyes, including CalFluor 647, are designed for high-sensitivity applications in cellular and tissue imaging. The probe is particularly useful for visualizing metabolically labeled molecules such as glycans, proteins, DNA, and RNA within cells, developing organisms like zebrafish, and even in tissue slices.

Core Properties and Spectral Data

The essential physicochemical and spectral properties of this compound are summarized below. These characteristics make it spectrally similar to other widely used dyes like Alexa Fluor® 647 and Cy5.

| Property | Value | Reference |

| Excitation Maximum (post-click) | 657 nm | |

| Emission Maximum (post-click) | 674 nm | |

| Molecular Weight | 933.24 g/mol | |

| Purity | >95% (HPLC) | |

| Appearance | Dark red amorphous solid | |

| Solubility | Water, DMSO | |

| Storage Conditions | -20°C, Desiccate |

Mechanism of Fluorogenic Activation

This compound's utility stems from its activation via a click reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In its initial azide form, the dye's fluorescence is quenched. Upon reaction with a terminal alkyne on a target biomolecule, a stable triazole ring is formed. This chemical transformation rigidifies the dye's structure and disrupts the quenching mechanism, leading to a significant increase in fluorescence quantum yield. This "turn-on" mechanism is the basis for its high signal-to-noise ratio in imaging experiments.

Experimental Protocol: Copper-Catalyzed Click Reaction (CuAAC) in Fixed Cells

This protocol provides a general framework for labeling alkyne-modified biomolecules in fixed cells using this compound. Optimization may be required depending on the cell type and experimental setup.

1. Reagent Preparation:

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.5% Triton™ X-100 in PBS.

-

Wash Buffer: 3% BSA in PBS.

-

This compound Stock Solution: Prepare a 1-5 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

-

Copper (II) Sulfate (CuSO4) Stock Solution: Prepare a 20-100 mM stock solution in deionized water.

-

Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 100-300 mM stock solution in deionized water. This solution must be made fresh immediately before use.

-

Copper Ligand (e.g., THPTA or TBTA) Stock Solution: Prepare a 10-100 mM stock solution in water or DMSO, respectively. This ligand stabilizes the Cu(I) ion and improves reaction efficiency.

2. Cell Preparation and Fixation:

-

Plate cells on coverslips and treat with an alkyne-modified metabolic precursor (e.g., EdU for DNA, an alkyne-amino acid for protein) for the desired duration.

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.5% Triton™ X-100 in PBS for 10-20 minutes.

-

Wash cells twice with 3% BSA in PBS.

3. Click Reaction Cocktail Assembly:

-

Prepare the click reaction cocktail immediately before use. The following is for a 500 µL final volume, which is sufficient for one coverslip. Volumes should be scaled as needed.

-

To 430 µL of PBS, add the following in order, vortexing gently after each addition:

-

10 µL of Copper (II) Sulfate solution (Final concentration: ~0.4-2 mM).

-

10 µL of Copper Ligand solution (to chelate and stabilize the copper).

-

1-5 µL of this compound stock solution (Final concentration: 2-25 µM).

-

40 µL of fresh Sodium Ascorbate solution (to reduce Cu(II) to the catalytic Cu(I) state).

-

4. Labeling and Imaging:

-

Remove the wash buffer from the cells and add the 500 µL click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with 3% BSA in PBS.

-

(Optional) Stain nuclei with a suitable dye like DAPI or Hoechst 33342.

-

Wash twice more with PBS.

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Image the sample using a fluorescence microscope with filter sets appropriate for far-red dyes (e.g., Cy5 filter set).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 1798306-01-0 | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

CalFluor 647 Azide: A Comprehensive Technical Guide for Advanced Bioconjugation and Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of CalFluor 647 Azide, a fluorogenic probe that is becoming increasingly vital in the fields of chemical biology, drug development, and advanced cellular imaging. We will explore its core properties, detailed experimental protocols for its application in click chemistry, and the underlying mechanisms of its fluorescence activation.

Core Properties of this compound

This compound is a far-red fluorescent probe characterized by its fluorogenic nature; it remains non-fluorescent until it participates in a click chemistry reaction with an alkyne. This "turn-on" mechanism significantly reduces background noise in imaging applications, eliminating the need for wash steps and enabling the sensitive detection of biomolecules.[1][2] The fluorophore is based on a silicon-rhodamine scaffold, which contributes to its favorable photophysical properties in the far-red spectrum.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its corresponding triazole product formed after a click reaction. This data is crucial for designing and executing experiments, as well as for interpreting the results.

| Property | This compound (Unreacted) | CalFluor 647 Triazole (Reacted) |

| Molecular Weight ( g/mol ) | 933.24[2] | - |

| Chemical Formula | C₄₃H₆₆N₇O₁₀S₂Si[3][4] | - |

| Excitation Maximum (λex, nm) | ~655 | 657 |

| Emission Maximum (λem, nm) | ~678 | 674 |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Not explicitly stated | ~240,000 (estimated for similar dyes) |

| Quantum Yield (Φ) | 0.0056 | 0.25 |

| Fluorescence Enhancement | - | ~45-fold |

| Solubility | Water, DMSO | - |

| Purity | >95% (HPLC) | - |

Mechanism of Fluorescence Activation

The fluorogenic nature of this compound is governed by a process known as Photoinduced Electron Transfer (PeT). In its native azide form, the electron-rich azide group quenches the fluorescence of the silicon-rhodamine core by transferring an electron to the excited fluorophore. This non-radiative de-excitation pathway results in a dark state.

Upon undergoing a [3+2] cycloaddition reaction with an alkyne (click chemistry), the azide is converted into a triazole. This transformation withdraws electron density from the quenching moiety, disrupting the PeT process and restoring the fluorescence of the dye. This "turn-on" mechanism is highly efficient, leading to a significant increase in quantum yield and a bright fluorescent signal at the site of the reaction.

Experimental Protocols

This compound is a versatile tool for labeling alkyne-modified biomolecules through two primary click chemistry pathways: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used bioorthogonal reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent. The following is a general protocol for labeling alkyne-modified proteins in a cellular context.

Materials:

-

Alkyne-labeled cells or biomolecule of interest

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-benzotriazolylmethyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate (reducing agent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Protocol for Cellular Labeling:

-

Prepare Stock Solutions:

-

This compound: 1-10 mM in DMSO.

-

CuSO₄: 50 mM in water.

-

THPTA or TBTA: 50 mM in DMSO or water.

-

Sodium Ascorbate: 500 mM in water (prepare fresh).

-

-

Cell Preparation:

-

Culture and treat cells with an alkyne-containing metabolic label (e.g., O-propargyl-puromycin for protein synthesis or 5-ethynyl-2'-deoxyuridine (EdU) for DNA replication).

-

Fix and permeabilize cells as required for the specific application.

-

Wash the cells twice with PBS.

-

-

Prepare Click Reaction Cocktail:

-

For a 1 mL reaction volume, combine the following in order:

-

880 µL of PBS

-

10 µL of this compound stock (final concentration 10-100 µM)

-

40 µL of CuSO₄:Ligand premix (1:5 molar ratio, e.g., 10 µL of 50 mM CuSO₄ and 40 µL of 50 mM THPTA)

-

20 µL of freshly prepared sodium ascorbate stock (final concentration 10 mM)

-

-

Vortex gently to mix.

-

-

Labeling Reaction:

-

Add the click reaction cocktail to the prepared cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Although this compound is fluorogenic, washing steps can help to remove residual copper.

-

Wash the cells three times with PBS.

-

Mount the cells and proceed with fluorescence microscopy.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides. The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.

Materials:

-

Azide-labeled cells or biomolecule of interest

-

This compound

-

A DBCO-containing labeling reagent (e.g., DBCO-PEG4-NHS ester to modify a protein)

-

Appropriate buffers for your application (e.g., PBS or cell culture medium)

Protocol for Two-Step Live-Cell Labeling:

This protocol assumes the target biomolecule is first modified with a DBCO group, followed by reaction with this compound.

Step 1: DBCO Functionalization of a Biomolecule (e.g., an antibody)

-

Prepare Solutions:

-

Dissolve the biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 8.0).

-

Prepare a 10 mM stock solution of DBCO-NHS ester in DMSO.

-

-

Conjugation:

-

Add a 10-20 fold molar excess of the DBCO-NHS ester to the biomolecule solution.

-

Incubate for 1-2 hours at room temperature.

-

-

Purification:

-

Remove excess, unreacted DBCO reagent using a desalting column or dialysis.

-

Step 2: Labeling with this compound

-

Prepare Azide Solution:

-

Prepare a working solution of this compound in a biocompatible buffer (e.g., PBS or cell culture medium).

-

-

Labeling Reaction:

-

Add the DBCO-functionalized biomolecule to your azide-labeled cells or sample.

-

Incubate for 1-4 hours at 37°C (for live cells) or room temperature.

-

-

Imaging:

-

For live-cell imaging, you can proceed directly to microscopy. For fixed samples, wash with PBS before imaging.

-

Applications in Research and Development

The unique properties of this compound make it a powerful tool for a variety of applications, including:

-

Metabolic Labeling: Visualization of newly synthesized proteins, DNA, RNA, and glycans in cells and organisms.

-

Protein Labeling and Tracking: Site-specific labeling of proteins for localization and trafficking studies.

-

High-Resolution Imaging: The high signal-to-noise ratio is advantageous for super-resolution microscopy techniques.

-

Drug Development: Tracking the delivery and target engagement of alkyne-modified small molecule drugs or biologics.

-

Assay Development: Use in fluorescence-based detection assays such as FRET and ELISA.

Conclusion

This compound offers a robust and sensitive method for the fluorescent labeling of biomolecules. Its fluorogenic nature, combined with the versatility of click chemistry, provides researchers and drug development professionals with a powerful tool to investigate complex biological systems with high specificity and minimal background interference. The detailed protocols and data presented in this guide serve as a valuable resource for the successful implementation of this compound in a wide range of advanced applications.

References

CalFluor 647 Azide: A Technical Guide to its Fluorogenic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorogenic properties of CalFluor 647 Azide, a powerful tool for the specific and sensitive detection of alkyne-tagged biomolecules. This document provides a comprehensive overview of its mechanism of action, key photophysical data, and detailed experimental protocols for its application in bioimaging and bioconjugation.

Introduction

This compound is a far-red fluorescent probe that belongs to the CalFluor series of fluorogenic dyes.[1][2][3] A significant challenge in fluorescence imaging is the removal of unreacted, highly fluorescent probes, which often leads to high background signals and reduced sensitivity.[4][5] this compound overcomes this limitation through a "turn-on" mechanism, where it remains in a non-fluorescent state until it specifically reacts with an alkyne-containing molecule via a click chemistry reaction. This fluorogenic activation enables sensitive detection of labeled biomolecules in complex biological environments, often without the need for wash steps.

Mechanism of Fluorogenic Activation

The fluorogenic nature of this compound is based on the principle of Photoinduced Electron Transfer (PeT) . In its initial azide form, the fluorophore's fluorescence is efficiently quenched. The quenching is mediated by the azide group, which acts as an electron donor to the excited fluorophore, preventing radiative decay (fluorescence).

Upon undergoing a [3+2] cycloaddition reaction with an alkyne, the azide moiety is converted into a stable, electron-withdrawing triazole ring. This chemical transformation disrupts the PeT process, thereby "turning on" the fluorescence of the dye. The resulting triazole-linked CalFluor 647 exhibits strong, stable fluorescence in the far-red region of the spectrum.

This activation can be achieved through two primary click chemistry pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as THPTA or TBTA, is often used to protect the catalyst and improve reaction efficiency in biological systems.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne reaction partner (e.g., DBCO, BCN). The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it particularly suitable for live-cell imaging.

Quantitative Data Presentation

The photophysical properties of this compound before and after the click reaction are summarized in the table below. The data highlights the dramatic increase in fluorescence upon triazole formation.

| Property | This compound (Unreacted) | CalFluor 647 Triazole (Reacted) | Reference |

| Absorption Max (λₐₑₛ) | ~655 nm | ~657 nm | |

| Emission Max (λₑₘ) | ~678 nm | ~674 nm | |

| Quantum Yield (Φ) | 0.0056 | 0.25 | |

| Fluorescence Enhancement | - | 45-fold | |

| Extinction Coefficient (ε) | Not reported | ~270,000 cm⁻¹M⁻¹ (similar to Alexa Fluor 647) | |

| Appearance | Dark red amorphous solid | - | |

| Solubility | Water, DMSO | - |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling in Solution

This protocol is suitable for labeling alkyne-modified proteins, nucleic acids, or other biomolecules in a purified system.

Materials:

-

Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA or TBTA ligand stock solution (e.g., 100 mM in water or DMSO/water)

-

Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

-

Aminoguanidine (optional, to prevent oxidative damage)

Protocol:

-

To your alkyne-modified biomolecule solution, add this compound to the desired final concentration (typically a 2-10 fold molar excess over the biomolecule).

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA/TBTA ligand stock solution. The final concentration of CuSO₄ is typically 50-100 µM, with a 5-fold excess of the ligand.

-

Add the catalyst premix to the biomolecule-azide mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

The labeled biomolecule can be purified from excess reagents using standard methods such as size exclusion chromatography or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of or within live cells using a cyclooctyne-functionalized CalFluor 647. For this, CalFluor 647 would need to be conjugated to a cyclooctyne; however, the principle applies to reacting an azide-functionalized CalFluor 647 with a cyclooctyne-labeled biomolecule. The following protocol assumes the latter.

Materials:

-

Live cells with metabolically incorporated alkyne-containing sugars, amino acids, or nucleosides.

-

This compound

-

A suitable cyclooctyne reagent (e.g., DBCO-alkyne)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture your cells of interest and incorporate the alkyne-modified metabolic precursor according to your specific experimental design.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

-

Wash the cells twice with warm PBS or culture medium to remove any unincorporated metabolic precursors.

-

Add the this compound-containing medium to the cells.

-

Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

-

Wash the cells three times with warm PBS to remove any unreacted probe.

-

The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for far-red fluorescence.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Fluorogenic activation of this compound via click chemistry.

Caption: Experimental workflow for CuAAC labeling with this compound.

Caption: Photoinduced Electron Transfer (PeT) mechanism of this compound.

References

- 1. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound, 1798306-01-0 | BroadPharm [broadpharm.com]

- 5. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

CalFluor 647 Azide: A Technical Guide to No-Wash Cell Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CalFluor 647 Azide, a fluorogenic probe enabling sensitive detection of biomolecules through a no-wash cell staining protocol. This innovative approach minimizes background fluorescence and simplifies experimental workflows, making it an invaluable tool for cellular imaging and analysis.

Core Principles and Mechanism of Action

This compound is a non-fluorescent molecule that becomes highly fluorescent upon undergoing a "click chemistry" reaction with an alkyne-tagged biomolecule. This process, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), results in the formation of a stable triazole linkage. The fluorogenic nature of this compound is attributed to a photoinduced electron transfer (PeT) quenching mechanism in its azide form. Upon reaction with an alkyne, this quenching is disrupted, leading to a significant increase in fluorescence intensity.[1][2][3] This "turn-on" characteristic is the key to no-wash staining, as unreacted, non-fluorescent probes do not contribute to background signal, eliminating the need for wash steps that can be problematic for live-cell imaging and high-throughput screening.[1][4]

The core of this technology lies in the metabolic labeling of target biomolecules with an alkyne-containing analog. For example, to visualize newly synthesized DNA, cells can be incubated with 5-ethynyl-2´-deoxyuridine (EdU), an alkyne analog of thymidine, which is incorporated during DNA replication. Subsequent addition of this compound and a copper catalyst initiates the click reaction, specifically labeling the alkyne-modified DNA.

Photophysical and Chemical Properties

A clear understanding of the photophysical and chemical properties of this compound is crucial for successful experimental design.

| Property | Value | Reference |

| Excitation Maximum (λex) | 657 nm | |

| Emission Maximum (λem) | 674 nm | |

| Molecular Weight | 933.24 g/mol | |

| Purity | >95% (HPLC) | |

| Solubility | Water, DMSO | |

| Appearance | Dark red amorphous solid | |

| Fluorescence Enhancement | ~46-fold upon reaction with an alkyne |

Table 1: Photophysical and Chemical Properties of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound for no-wash cell staining.

Protocol 1: No-Wash Staining of Newly Synthesized DNA in Adherent Cells for Microscopy

1. Metabolic Labeling: a. Culture adherent cells on a suitable imaging plate or coverslip to the desired confluency. b. Prepare a working solution of 10 µM EdU in complete cell culture medium. c. Remove the existing medium from the cells and add the EdU-containing medium. d. Incubate the cells for a duration appropriate for the specific cell type and experimental goals (e.g., 2 hours for actively dividing cells).

2. Cell Fixation and Permeabilization: a. After incubation, remove the EdU-containing medium and wash the cells once with Phosphate-Buffered Saline (PBS). b. Fix the cells by adding a 4% paraformaldehyde solution in PBS and incubating for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells by adding a 0.5% Triton™ X-100 solution in PBS and incubating for 20 minutes at room temperature. e. Wash the cells twice with PBS.

3. Click Reaction and Staining: a. Prepare the Click-iT® reaction cocktail immediately before use. For a 500 µL reaction volume:

- 438 µL PBS

- 10 µL of a 100 mM Copper (II) Sulfate (CuSO₄) solution

- 2 µL of a 500 mM solution of a copper protectant (e.g., BTTAA ligand)

- 50 µL of a 100 mM Sodium Ascorbate solution (add last to initiate the reaction) b. Prepare a 1 µM working solution of this compound in the Click-iT® reaction cocktail. c. Remove the PBS from the cells and add the this compound-containing reaction cocktail. d. Incubate for 30 minutes at room temperature, protected from light.

4. Imaging: a. The cells can be imaged directly in the reaction cocktail without any wash steps. b. If desired, the reaction cocktail can be replaced with PBS for imaging. c. Mount the coverslip with a suitable mounting medium if long-term storage is required. d. Image the cells using a fluorescence microscope with appropriate filters for the Cy5 channel (Excitation/Emission: ~650/670 nm).

Protocol 2: No-Wash Staining for Flow Cytometry Analysis of Proliferating Cells

1. Metabolic Labeling: a. Harvest cells grown in suspension or adherent cells by trypsinization. b. Resuspend the cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL. c. Add EdU to a final concentration of 10 µM. d. Incubate for 2 hours at 37°C in a CO₂ incubator.

2. Cell Fixation and Permeabilization: a. After incubation, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). b. Discard the supernatant and resuspend the cell pellet in 100 µL of PBS. c. Add 1 mL of 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature. d. Centrifuge and discard the supernatant. e. Resuspend the cell pellet in 1 mL of 1X saponin-based permeabilization and wash buffer.

3. Click Reaction and Staining: a. Prepare the Click-iT® reaction cocktail as described in Protocol 1. b. Prepare a 1 µM working solution of this compound in the Click-iT® reaction cocktail. c. Centrifuge the permeabilized cells and resuspend the pellet in 500 µL of the this compound-containing reaction cocktail. d. Incubate for 30 minutes at room temperature, protected from light.

4. Flow Cytometry Analysis: a. The cells can be directly analyzed on a flow cytometer without any wash steps. b. Use a laser line and emission filter suitable for Alexa Fluor™ 647 or a spectrally similar dye (e.g., 633 nm or 640 nm laser and a 660/20 nm bandpass filter).

Visualizations

Caption: No-wash cell staining workflow using this compound.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Conclusion

This compound offers a significant advancement in fluorescent labeling technology, particularly for applications requiring high sensitivity and simplified protocols. Its fluorogenic nature, which eliminates the need for wash steps, reduces cell loss and minimizes background, leading to improved signal-to-noise ratios. This technical guide provides the foundational knowledge and detailed protocols for researchers to effectively implement this compound in their no-wash cell staining experiments, paving the way for more efficient and robust cellular analysis.

References

CalFluor 647 Azide: An In-depth Technical Guide for Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CalFluor 647 Azide, a fluorogenic dye increasingly utilized for the specific and sensitive labeling of biomolecules. Its application in elucidating complex biological processes through advanced imaging and detection techniques is detailed, with a focus on practical experimental protocols and the underlying chemical principles.

Core Concepts: The Power of Fluorogenic "Click" Chemistry

This compound is a far-red fluorescent probe that remains in a non-fluorescent state until it participates in a "click" chemistry reaction.[1][2][3] This fluorogenic property is a significant advantage in biomolecule labeling, as it minimizes background fluorescence from unreacted probes, thereby enhancing the signal-to-noise ratio in imaging experiments.[2] The activation of fluorescence occurs upon the formation of a stable triazole ring through the reaction of the azide moiety with an alkyne-tagged biomolecule.[1]

This bioorthogonal reaction, meaning it does not interfere with native biological processes, can be achieved through two primary methods:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction catalyzed by copper(I) ions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes, making it ideal for live-cell imaging where copper toxicity is a concern.

This compound's far-red emission spectrum is particularly advantageous for biological imaging due to reduced autofluorescence from cellular components in this spectral range.

Quantitative Data: Photophysical and Chemical Properties

The performance of a fluorescent probe is defined by its photophysical characteristics. The key quantitative data for this compound are summarized in the table below. The significant increase in quantum yield upon reaction with an alkyne underscores its fluorogenic nature.

| Property | This compound (Unreacted) | CalFluor 647-Triazole (Reacted) | Reference |

| Excitation Maximum (λ_max,abs_) | 655 nm | 657 nm | |

| Emission Maximum (λ_max,em_) | 678 nm | 674 nm | |

| Quantum Yield (Φ) | 0.0056 | 0.25 | |

| Fluorescence Enhancement | - | 45x | |

| Molar Extinction Coefficient (ε) | Not Reported | ~270,000 cm⁻¹M⁻¹ (for spectrally similar BP Fluor 647) | |

| Molecular Weight | 933.24 g/mol | - | |

| Solubility | Water, DMSO | - |

Experimental Protocols: A Step-by-Step Guide to Biomolecule Labeling

Successful labeling with this compound requires careful consideration of the biomolecule of interest and the chosen click chemistry method. Below are detailed protocols for labeling proteins, nucleic acids, and glycans.

General Workflow for Biomolecule Labeling

The overall process involves two key stages: the introduction of an alkyne group into the target biomolecule and the subsequent click reaction with this compound.

General workflow for biomolecule labeling with this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

Note: CuAAC is highly efficient but the copper catalyst can be toxic to living cells. These protocols are best suited for fixed cells or in vitro applications.

This protocol is adapted from established methods for protein labeling using click chemistry.

Materials:

-

Alkyne-modified protein lysate

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Reaction Cocktail: In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:

-

Alkyne-modified protein lysate (e.g., 50 µL)

-

PBS to a final volume of ~90 µL

-

This compound to a final concentration of 10-50 µM

-

CuSO₄:Ligand premix (1:5 molar ratio, e.g., 2 µL of 50 mM CuSO₄ and 10 µL of 50 mM THPTA/TBTA)

-

-

Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning.

CuAAC labeling workflow for proteins in cell lysates.

This protocol is based on methods for detecting DNA synthesis through the incorporation of 5-ethynyl-2'-deoxyuridine (EdU).

Materials:

-

Cells with incorporated EdU

-

Fixative (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

This compound

-

Click chemistry reaction buffer (containing CuSO₄, a suitable ligand, and a reducing agent like sodium ascorbate)

-

Wash buffer (e.g., PBS with 3% BSA)

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with 3% BSA in PBS.

-

Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash twice with 3% BSA in PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing this compound (e.g., 5 µM), CuSO₄ (e.g., 2 mM), and sodium ascorbate (e.g., 100 mM) in PBS.

-

Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with 3% BSA in PBS.

-

If desired, counterstain nuclei with a DNA stain like DAPI or Hoechst.

-

Image the cells using fluorescence microscopy.

-

CuAAC labeling workflow for EdU-incorporated DNA.

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to contain alkyne groups.

Materials:

-

Cells with metabolically incorporated alkyne-sugars

-

Fixative (e.g., 3% paraformaldehyde in PBS)

-

This compound (10 µM)

-

Copper(II) sulfate (CuSO₄) (1 mM)

-

TBTA ligand (100 µM)

-

Sodium ascorbate (2 mM)

-

Bovine Serum Albumin (BSA) (0.1 mg/mL)

-

PBS

Procedure:

-

Cell Fixation: Fix cells with 3% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash cells three times with PBS.

-

Click Reaction: Prepare a reaction cocktail containing 10 µM this compound, 1 mM CuSO₄, 100 µM TBTA, 2 mM sodium ascorbate, and 0.1 mg/mL BSA in PBS. Add the cocktail to the fixed cells and incubate for 1 hour at room temperature, protected from light.

-

Washing and Imaging: Wash the cells three times with PBS and image using fluorescence microscopy.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocols

Note: SPAAC is copper-free and therefore suitable for labeling biomolecules in living cells. These protocols typically involve the use of a cyclooctyne-modified dye, but for this guide, we will adapt the perspective for an azide-modified dye reacting with a cyclooctyne-tagged biomolecule. The principles remain the same. For labeling with this compound, the biomolecule of interest would need to be tagged with a strained alkyne (e.g., DBCO, BCN).

This protocol provides a general framework for live-cell labeling.

Materials:

-

Live cells with incorporated strained alkyne (e.g., DBCO-modified amino acid or sugar)

-

This compound

-

Cell culture medium

Procedure:

-

Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-25 µM).

-

Labeling: Remove the existing medium from the cells and add the labeling medium.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal time and concentration should be determined empirically.

-

Washing: Wash the cells two to three times with fresh, pre-warmed medium or PBS to remove unreacted probe.

-

Imaging: Image the live cells using fluorescence microscopy.

References

CalFluor 647 Azide: A Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

CalFluor 647 Azide is a far-red fluorescent probe that has become an invaluable tool in bioconjugation and cellular imaging. Its utility is centered around its azide functional group, which allows for its efficient incorporation into biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A key feature of this compound is its fluorogenic nature; it remains non-fluorescent until it reacts with an alkyne, minimizing background fluorescence and eliminating the need for wash steps in imaging applications.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, along with a detailed experimental protocol for its use in click chemistry.

Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₃H₆₆N₇O₁₀S₂Si | [3][4] |

| Molecular Weight | 933.24 g/mol | [1] |

| Excitation Maximum (post-click) | 657 nm | |

| Emission Maximum (post-click) | 674 nm | |

| Appearance | Dark red amorphous solid | |

| Purity | >95% (typically analyzed by HPLC) |

Solubility

This compound exhibits good solubility in common laboratory solvents, facilitating its use in a variety of experimental settings. While precise quantitative solubility data is not extensively published, the following table summarizes the available qualitative information.

| Solvent | Solubility | Recommendations for Stock Solutions | Source(s) |

| Water | Soluble | Can be dissolved directly in aqueous buffers. For long-term storage, the use of a concentrated stock in an organic solvent is recommended. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. |

Preparation of Stock Solutions:

It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO, for example, at a concentration of 1-10 mM. This stock solution can then be aliquoted and stored under the recommended conditions to minimize freeze-thaw cycles. For aqueous working solutions, the DMSO stock can be diluted into the desired aqueous buffer.

Stability

The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table outlines the recommended storage conditions and factors that can affect its stability.

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | Store at -20°C. For solutions in solvent, -80°C may provide enhanced stability for long-term storage. | Minimizes thermal degradation of the fluorescent dye and the reactive azide group. | |

| Light | Protect from light. Store in a dark container or wrapped in foil. | Fluorescent dyes are susceptible to photobleaching, which can lead to a loss of fluorescence signal. | |

| Moisture | Store in a desiccated environment. | The azide group can be sensitive to hydrolysis. | |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Aliquoting stock solutions into smaller, single-use volumes is recommended to prevent degradation that can occur during repeated temperature changes. | |

| pH | Stable in a pH range of approximately 4 to 11 for the click reaction. | The copper-catalyzed click reaction is robust across a wide pH range. However, the stability of the dye itself may be compromised at extreme pH values. |

Experimental Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is its use in CuAAC, or "click chemistry," to label alkyne-modified biomolecules. The following is a general protocol for labeling proteins in an aqueous environment. This protocol should be optimized for specific applications.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Reducing agent stock solution (e.g., 250 mM sodium ascorbate in water, freshly prepared)

-

Copper ligand stock solution (e.g., 50 mM TBTA in DMSO)

Protocol:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in order:

-

Alkyne-modified protein solution

-

This compound (to a final concentration of 100-200 µM)

-

Copper ligand (TBTA, to a final concentration of 100-200 µM)

-

Copper(II) sulfate (to a final concentration of 50-100 µM)

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The optimal incubation time may vary depending on the specific reactants and concentrations.

-

Purification (Optional): If necessary, remove excess unreacted dye and other small molecules. This can be achieved through various methods such as spin filtration, dialysis, or size exclusion chromatography, depending on the nature of the labeled biomolecule.

-

Analysis: The labeled biomolecule can be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning, flow cytometry, or fluorescence microscopy.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: A generalized workflow for labeling biomolecules using CuAAC.

Factors Affecting this compound Stability

Caption: Key environmental factors that can impact the stability of this compound.

References

CalFluor 647 Azide vs. Traditional Fluorescent Dyes: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a fluorescent dye is a critical decision in the design of biological assays, influencing sensitivity, specificity, and the reliability of experimental outcomes. For decades, traditional fluorescent dyes, such as cyanine (Cy) and Alexa Fluor dyes, have been the workhorses of fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. These dyes are typically functionalized to react with primary amines on proteins and other biomolecules. However, the advent of bioorthogonal chemistry, particularly "click chemistry," has introduced a new class of probes, including CalFluor 647 Azide. This guide provides a detailed technical comparison between this compound and traditional fluorescent dyes, focusing on their chemical properties, labeling strategies, and performance characteristics to aid researchers in making informed decisions for their specific applications.

Core Chemistry and Labeling Strategies

Traditional Fluorescent Dyes: Amine-Reactive Labeling

Traditional fluorescent dyes are often supplied as N-hydroxysuccinimide (NHS) esters, which react with primary amines on proteins (e.g., the side chain of lysine residues) to form stable amide bonds. While effective, this method has several drawbacks:

-

Lack of Specificity: Lysine residues are abundant in most proteins, leading to heterogeneous labeling and potential disruption of protein function if the active site is modified.

-

pH Dependence: The reaction is highly pH-dependent, typically requiring alkaline conditions (pH 8.0-9.0) for efficient conjugation.

-

Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce labeling efficiency.

This compound: Bioorthogonal Click Chemistry

This compound is designed for use in click chemistry, a set of bioorthogonal reactions that are highly specific and efficient. The azide group on the dye reacts with an alkyne-modified biomolecule. This modification can be introduced metabolically, enzymatically, or through chemical means, allowing for precise control over the labeling site. The two main types of azide-alkyne click chemistry are:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions. It is widely used for in vitro labeling but the cytotoxicity of copper limits its in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts with the azide without the need for a toxic catalyst, making it suitable for live-cell and in vivo imaging.

The key advantages of this approach include:

-

High Specificity: The reaction is highly specific between the azide and alkyne groups, with minimal off-target labeling.

-

Biocompatibility: The reaction can be performed in complex biological media and, in the case of SPAAC, on live cells.

-

High Efficiency: Click chemistry reactions are typically fast and high-yielding.

Comparative Data of Fluorescent Dyes

The following table summarizes the key photophysical properties of this compound and two commonly used traditional red fluorescent dyes, Alexa Fluor 647 and Cy5.

| Property | This compound | Alexa Fluor 647 | Cy5 |

| Excitation Max (nm) | 650 | 650 | 649 |

| Emission Max (nm) | 665 | 668 | 670 |

| Extinction Coefficient (cm⁻¹M⁻¹) | 250,000 | 270,000 | 250,000 |

| Quantum Yield | > 0.30 | ~0.33 | ~0.27 |

| Photostability | High | High | Moderate |

| Brightness (EC x QY) | > 75,000 | ~89,100 | ~67,500 |

| Reactive Group | Azide | NHS Ester, Maleimide, etc. | NHS Ester, Maleimide, etc. |

| Primary Application | Click Chemistry | Amine/Thiol Labeling | Amine/Thiol Labeling |

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Antibody with this compound via CuAAC

This protocol describes a general procedure for labeling an antibody that has been modified to contain an alkyne group.

Materials:

-

Alkyne-modified antibody

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS (phosphate-buffered saline)

-

DMSO (dimethyl sulfoxide)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare a 50 mM solution of CuSO₄ in water.

-

Prepare a 250 mM solution of THPTA in water.

-

Prepare a 500 mM solution of sodium ascorbate in water (freshly made).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified antibody in PBS.

-

Add this compound stock solution to achieve a 5-10 fold molar excess over the antibody.

-

Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction mixture to a final concentration of 1 mM copper.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm and 650 nm.

-

Protocol 2: Labeling of an Antibody with a Traditional NHS Ester Dye

This protocol provides a general method for labeling an antibody with a dye such as Alexa Fluor 647 NHS Ester.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS)

-

Alexa Fluor 647 NHS Ester

-

DMSO

-

Sodium bicarbonate buffer (1 M, pH 8.3)

-

Size-exclusion chromatography column

Procedure:

-

Prepare Stock Solution:

-

Dissolve the Alexa Fluor 647 NHS Ester in DMSO to a concentration of 10 mg/mL.

-

-

Reaction Setup:

-

To the antibody solution, add 1/10th volume of the 1 M sodium bicarbonate buffer to raise the pH to ~8.3.

-

Add the dye stock solution to the antibody solution to achieve a 10-20 fold molar excess. The optimal ratio may need to be determined empirically.

-

-

Incubation:

-

Incubate the reaction for 1 hour at room temperature, with gentle stirring and protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization:

-

Calculate the DOL by measuring the absorbance at 280 nm and the excitation maximum of the dye.

-

Visualizations

CalFluor 647 Azide: A Technical Guide to a Fluorogenic "Turn-On" Probe for Bioimaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of CalFluor 647 Azide, a powerful fluorogenic probe for the detection of alkyne-tagged biomolecules. Developed by the Bertozzi group, this dye is a key component of the CalFluor family of probes, which are designed to remain non-fluorescent until they participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This "turn-on" characteristic significantly reduces background fluorescence, enabling sensitive detection of biological molecules in complex environments, often without the need for wash steps.[1][2][3]

Core Principles: Photoinduced Electron Transfer (PeT)

The fluorogenic nature of this compound is based on the principle of Photoinduced Electron Transfer (PeT).[4][5] In its native azide form, the molecule's fluorescence is quenched. Upon reaction with an alkyne to form a triazole, the PeT process is disrupted, leading to a significant increase in fluorescence quantum yield and a "turn-on" of the fluorescent signal. This mechanism allows for the specific visualization of molecules that have been metabolically, enzymatically, or chemically tagged with an alkyne.

Caption: Mechanism of this compound fluorescence activation.

Key Characteristics and Photophysical Properties

This compound is a water-soluble, far-red fluorescent probe. Its spectral properties make it compatible with common laser lines and filter sets. The key advantage of this compound is its significant increase in fluorescence upon reaction with an alkyne, with a reported enhancement of approximately 45-fold.

| Property | This compound | CalFluor 647 Triazole |

| Excitation Maximum (λex) | ~655 nm | ~657 nm |

| Emission Maximum (λem) | ~678 nm | ~674 nm |

| Quantum Yield (Φfl) | 0.0056 | 0.25 |

| Fluorescence Enhancement | - | ~45x |

| Molecular Weight | 933.24 g/mol | - |

| Purity | >95% (HPLC) | - |

| Solubility | Water, DMSO | - |

Applications in Research and Development

The unique properties of this compound make it a valuable tool for a wide range of applications in life sciences. Its primary use is in the detection and visualization of alkyne-modified biomolecules, including:

-

Glycans: Studying glycosylation patterns in cells and organisms.

-

Proteins: Visualizing newly synthesized proteins and post-translational modifications.

-

Nucleic Acids (DNA and RNA): Detecting DNA replication and RNA synthesis.

-

Lipids: Tracking lipid metabolism and localization.

The "no-wash" capability of CalFluor probes is particularly advantageous for imaging in live cells, tissues, and whole organisms like zebrafish, where removal of unreacted probe is challenging.

Experimental Workflow: From Labeling to Detection

The use of this compound involves a two-step process: metabolic or chemical labeling of the target biomolecule with an alkyne, followed by the "click" reaction with the fluorescent azide probe.

Caption: General experimental workflow for biomolecule labeling.

Detailed Experimental Protocol: In-Cell Protein Labeling

This protocol provides a general guideline for labeling newly synthesized proteins in cultured mammalian cells using an alkyne-containing amino acid analog followed by detection with this compound.

Materials:

-

Mammalian cells cultured on coverslips or in plates

-

Methionine-free cell culture medium

-

L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG) (alkyne-containing methionine analogs)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click Reaction Mix:

-

This compound (stock solution in DMSO)

-

Copper(II) sulfate (CuSO4) (stock solution in water)

-

Copper-chelating ligand (e.g., THPTA or BTTAA) (stock solution in water or DMSO)

-

Reducing agent (e.g., Sodium Ascorbate) (freshly prepared stock solution in water)

-

Procedure:

-

Metabolic Labeling:

-

Wash cells with pre-warmed PBS.

-

Incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine.

-

Replace the medium with methionine-free medium supplemented with AHA or HPG (typically 25-50 µM).

-

Incubate for the desired labeling period (e.g., 1-4 hours).

-

-

Cell Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Click Reaction:

-

Prepare the Click Reaction Mix. The final concentrations of the components are critical and may require optimization. A typical starting point is:

-

1-10 µM this compound

-

100-200 µM Copper(II) sulfate

-

500-1000 µM Ligand

-

2.5-5 mM Sodium Ascorbate

-

-

Important: Add the reagents in the following order: 1) PBS, 2) this compound, 3) Copper(II) sulfate premixed with the ligand, and finally 4) Sodium Ascorbate to initiate the reaction.

-

Incubate the cells with the Click Reaction Mix for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three to five times with PBS.

-

(Optional) Stain nuclei with a suitable counterstain (e.g., DAPI).

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope with appropriate filters for the far-red spectrum.

-

Conclusion